molecular formula C13H16N2O3 B6462209 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549035-28-9

4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462209
CAS No.: 2549035-28-9
M. Wt: 248.28 g/mol
InChI Key: BJTAJPZHYVHZSZ-UHFFFAOYSA-N
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Description

4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine-oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine and oxolane intermediates. One common route includes the following steps:

    Preparation of Azetidine Intermediate: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Preparation of Oxolane Intermediate: The oxolane ring is often synthesized via cyclization reactions involving diols and appropriate electrophiles.

    Coupling Reaction: The azetidine and oxolane intermediates are then coupled with a pyridine derivative through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the azetidine-oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced azetidine or oxolane derivatives.

Scientific Research Applications

4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine and oxolane moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of pyridine.

    4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}thiophene: Contains a thiophene ring instead of pyridine.

Uniqueness

4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the pyridine ring, which can participate in additional interactions and reactions compared to benzene or thiophene derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

oxolan-3-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(10-3-6-17-9-10)15-7-12(8-15)18-11-1-4-14-5-2-11/h1-2,4-5,10,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTAJPZHYVHZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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